
N2-(2-morpholinoethyl)-N4-(p-tolyl)pteridine-2,4-diamine
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Overview
Description
N2-(2-morpholinoethyl)-N4-(p-tolyl)pteridine-2,4-diamine: is a complex organic compound that belongs to the pteridine family Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This specific compound is characterized by the presence of a morpholinoethyl group and a p-tolyl group attached to the pteridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-(2-morpholinoethyl)-N4-(p-tolyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pteridine core: This can be achieved through the cyclization of appropriate precursors, such as 2,4-diaminopyrimidine and glyoxal.
Introduction of the morpholinoethyl group: This step involves the reaction of the pteridine core with 2-chloroethylmorpholine under basic conditions.
Attachment of the p-tolyl group: The final step includes the reaction of the intermediate with p-toluidine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pteridine core, potentially converting it to dihydropteridine derivatives.
Substitution: The morpholinoethyl and p-tolyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products:
Oxidation: p-Tolyl aldehyde or p-tolyl carboxylic acid.
Reduction: Dihydropteridine derivatives.
Substitution: Various substituted pteridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its photophysical properties.
Biology:
- Potential use as a fluorescent probe for biological imaging.
- Investigated for its interactions with biomolecules like DNA and proteins.
Medicine:
- Explored for its potential as an anticancer agent.
- Studied for its antimicrobial properties.
Industry:
- Potential applications in the development of new materials with unique electronic properties.
- Used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N2-(2-morpholinoethyl)-N4-(p-tolyl)pteridine-2,4-diamine depends on its specific application. In medicinal chemistry, it may exert its effects by:
Targeting DNA: Intercalating into DNA strands, disrupting replication and transcription processes.
Inhibiting Enzymes: Binding to active sites of enzymes, inhibiting their activity.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various signaling pathways.
Comparison with Similar Compounds
- N2-(2-morpholinoethyl)-N4-(phenyl)pteridine-2,4-diamine
- N2-(2-piperidinoethyl)-N4-(p-tolyl)pteridine-2,4-diamine
- N2-(2-morpholinoethyl)-N4-(m-tolyl)pteridine-2,4-diamine
Uniqueness:
- The presence of the p-tolyl group provides unique electronic and steric properties.
- The morpholinoethyl group enhances solubility and bioavailability.
- The combination of these groups in the pteridine core makes it a versatile compound for various applications.
Biological Activity
N2-(2-morpholinoethyl)-N4-(p-tolyl)pteridine-2,4-diamine is a synthetic compound belonging to the pteridine family, characterized by its unique structural components that contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a pteridine core with a morpholinoethyl group and a p-tolyl group. The presence of these functional groups enhances its solubility and bioavailability, making it a candidate for various biological applications.
Property | Description |
---|---|
IUPAC Name | 4-N-(4-methylphenyl)-2-N-(2-morpholin-4-ylethyl)pteridine-2,4-diamine |
Molecular Formula | C19H23N7O |
CAS Number | 946348-38-5 |
The biological activity of this compound is largely attributed to its interaction with cellular targets:
1. DNA Intercalation:
The compound may intercalate into DNA strands, disrupting replication and transcription processes, which is crucial for its anticancer properties.
2. Enzyme Inhibition:
It has been observed to bind to active sites of specific enzymes, inhibiting their activity. This mechanism is particularly relevant in cancer treatment where enzyme regulation is critical.
3. Induction of Apoptosis:
Research indicates that this compound can trigger programmed cell death in cancer cells through various signaling pathways, contributing to its potential as an anticancer agent.
Biological Activity and Case Studies
Several studies have investigated the biological activity of this compound, revealing promising results:
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of pteridine compounds, including this compound, exhibited significant antiproliferative effects against various cancer cell lines. The compound showed an IC50 value of approximately 0.047 μM against focal adhesion kinase (FAK), indicating potent activity in inhibiting tumor growth .
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, the compound was found to effectively inhibit specific kinases involved in cancer progression. The binding affinity was evaluated through molecular docking studies, which suggested strong interactions with target enzymes .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
Compound Name | Key Features | Biological Activity |
---|---|---|
N2-(2-morpholinoethyl)-N4-(phenyl)pteridine-2,4-diamine | Lacks p-tolyl group; different electronic properties | Moderate anticancer activity |
N2-(2-piperidinoethyl)-N4-(p-tolyl)pteridine-2,4-diamine | Piperidino group instead of morpholino group | Enhanced solubility but lower bioactivity |
N2-(2-morpholinoethyl)-N4-(m-tolyl)pteridine-2,4-diamine | m-Tolyl group alters steric properties | Varies in enzyme inhibition compared to p-tolyl variant |
Properties
IUPAC Name |
4-N-(4-methylphenyl)-2-N-(2-morpholin-4-ylethyl)pteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-14-2-4-15(5-3-14)23-18-16-17(21-7-6-20-16)24-19(25-18)22-8-9-26-10-12-27-13-11-26/h2-7H,8-13H2,1H3,(H2,21,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCYDXVAHRIDJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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